molecular formula C12H11NO2 B2999572 3-Cyclopropyl-1H-indole-2-carboxylic acid CAS No. 2375273-62-2

3-Cyclopropyl-1H-indole-2-carboxylic acid

Cat. No.: B2999572
CAS No.: 2375273-62-2
M. Wt: 201.225
InChI Key: JUBPZLCWGDGXAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-1H-indole-2-carboxylic acid is a compound with the molecular weight of 201.22 . It is a powder at room temperature . The IUPAC name for this compound is this compound .


Synthesis Analysis

While specific synthesis methods for this compound are not available in the search results, indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds . Researchers have synthesized a variety of indole derivatives due to their various biological activities .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11NO2/c14-12(15)11-10(7-5-6-7)8-3-1-2-4-9(8)13-11/h1-4,7,13H,5-6H2,(H,14,15) . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 201.22 .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

The compound 3-Cyclopropyl-1H-indole-2-carboxylic acid and its derivatives serve as key intermediates in the synthesis of complex indole structures. A notable application is in the shortcut approach to cyclopenta[b]indoles through a Lewis acid-triggered [3+2] cyclodimerization of 2-(3-indolyl)cyclopropane-1,1-dicarboxylic acid diesters. This method exhibits exceptional chemo-, regio-, and diastereoselectivities, leading to the formation of a specific diastereomer. This process is significant due to its correlation with the structural configuration of naturally occurring indole terpenoids (Ivanova et al., 2014).

Another research avenue explores the Brønsted acid-catalyzed cyclocondensation of 3-substituted indoles with donor–acceptor cyclopropanes. This reaction facilitates the alkylation of both the N and C-2 positions of the indole, providing access to the 8,9-dihydropyrido[1,2-a]indole scaffold. Such scaffolds are central to several biologically relevant indole alkaloids, showcasing excellent yields and good selectivities (Ortega et al., 2021).

Furthermore, this compound derivatives have been identified as novel classes of selective antagonists in medicinal chemistry research. For example, one derivative has shown to be a highly potent and selective CysLT1 antagonist, illustrating the compound's utility in therapeutic applications and highlighting its significance in drug discovery processes (Chen et al., 2016).

Safety and Hazards

The compound has a GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for 3-Cyclopropyl-1H-indole-2-carboxylic acid are not available in the search results, indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Mechanism of Action

Target of Action

The primary target of 3-Cyclopropyl-1H-indole-2-carboxylic acid is HIV-1 integrase . This enzyme plays a critical role in the viral replication process, which involves the insertion of a double-stranded viral DNA copy of the viral RNA genome into the host genome .

Mode of Action

This compound interacts with its target by chelating two Mg2+ ions within the active site of the HIV-1 integrase . The indole core and C2 carboxyl group of the compound are involved in this chelation . This interaction effectively inhibits the strand transfer of HIV-1 integrase .

Biochemical Pathways

The compound affects the HIV-1 integrase strand transfer pathway . By inhibiting the strand transfer step of the integrase, the compound prevents the integration of the viral DNA into the host genome . This disruption of the viral replication process can lead to a decrease in the production of new virus particles.

Pharmacokinetics

Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that they may have good bioavailability.

Result of Action

The result of the action of this compound is the inhibition of HIV-1 integrase , which leads to a disruption in the viral replication process . This can result in a decrease in the production of new virus particles, potentially limiting the spread of the virus within the host.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the gut microbiota is involved in the bioconversion of indoles from tryptophan , which could potentially affect the metabolism and action of indole derivatives. Additionally, the compound’s action could be influenced by factors such as pH, temperature, and the presence of other compounds in the environment.

Properties

IUPAC Name

3-cyclopropyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-12(15)11-10(7-5-6-7)8-3-1-2-4-9(8)13-11/h1-4,7,13H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBPZLCWGDGXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(NC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.